3,3'-Dimethyl-4,4'-bis[N,N'-di(4-methylphenyl)amino]biphenyl
Overview
Description
N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine is an organic compound with the molecular formula C40H36N2This compound is characterized by its white to light yellow powder or crystalline appearance and has a melting point of approximately 218°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine typically involves the reaction of 4-methylbenzenamine with 3,3’-dimethylbenzidine under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetrakis-(4-methoxyphenyl)-benzidine: This compound has similar structural features but with methoxy groups instead of methyl groups.
N,N’-bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another structurally related compound with different substituents on the aromatic rings
Uniqueness
N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C42H40N2 |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-methyl-4-[3-methyl-4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C42H40N2/c1-29-7-17-37(18-8-29)43(38-19-9-30(2)10-20-38)41-25-15-35(27-33(41)5)36-16-26-42(34(6)28-36)44(39-21-11-31(3)12-22-39)40-23-13-32(4)14-24-40/h7-28H,1-6H3 |
InChI Key |
DRGMQKFBFLKDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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